molecular formula C9H14N2O2 B1335253 ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS No. 56079-16-4

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1335253
CAS No.: 56079-16-4
M. Wt: 182.22 g/mol
InChI Key: FNZSSAPYUITUIX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

IUPAC Designation and Alternative Nomenclature

The IUPAC name for this compound is ethyl 1,3,5-trimethylpyrazole-4-carboxylate , reflecting its substitution pattern: a pyrazole ring with methyl groups at positions 1, 3, and 5, and an ethyl carboxylate group at position 4. Alternative nomenclature includes:

  • 4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrazole
  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid ethyl ester.
Structural Isomers and Conformational Analysis

No structural isomers are reported due to the fixed substitution pattern on the pyrazole ring. Conformational analysis reveals that the ethoxycarbonyl group adopts an anti periplanar configuration relative to the pyrazole ring, minimizing steric hindrance. The dihedral angle between the pyrazole ring and adjacent substituents is influenced by weak intermolecular interactions, as observed in related pyrazole derivatives.

Registered Chemical Identifiers
  • CAS Registry Number : 56079-16-4.
  • SMILES : CCOC(=O)C1=C(N(N=C1C)C)C.
  • InChI Key : FNZSSAPYUITUIX-UHFFFAOYSA-N.

Physicochemical Characterization

Physical Constants and Thermal Properties
Property Value Source
Molecular Weight 182.22 g/mol
Melting Point 35–37°C
Boiling Point 250.4°C at 760 mmHg
Density 1.10 g/cm³
Flash Point 105.3°C

Thermogravimetric analysis data is unavailable, but decomposition likely occurs above 250°C based on analogous esters.

Solubility Parameters and Partitioning Behavior

The compound exhibits limited water solubility but is miscible with polar organic solvents such as ethanol and dichloromethane. The calculated partition coefficient (logP) of 2.02 indicates moderate lipophilicity, favoring distribution into nonpolar phases.

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction data for this specific compound is unavailable. However, related pyrazole esters crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 8.4593 Å, b = 15.6284 Å, c = 12.4579 Å, and β = 98.241°. Weak C–H···O hydrogen bonds stabilize the crystal lattice.

Electronic Structure and Theoretical Properties

Molecular Orbital Theory Analysis

Density functional theory (DFT) studies on analogous pyrazole derivatives reveal a HOMO-LUMO gap of 5.40–5.52 eV, suggesting moderate reactivity. The HOMO is localized on the pyrazole ring and ester group, while the LUMO resides on the carbonyl moiety.

Hydrogen Bonding Capabilities and pKa Predictions

The compound can act as a hydrogen bond acceptor via its carbonyl oxygen and pyrazole nitrogen atoms. The predicted pKa of 1.16 ± 0.10 indicates weak acidity, consistent with pyrazole derivatives. Protonation likely occurs at the pyrazole N2 position, as inferred from studies on 1-methylpyrazole (pKa = 2.49).

Properties

IUPAC Name

ethyl 1,3,5-trimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSSAPYUITUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403120
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-16-4
Record name Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56079-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Hydrazine Derivatives

A classical approach involves reacting ethyl acetoacetate (ethyl 3-oxobutanoate) with hydrazine hydrate or substituted hydrazines under reflux in ethanol or methanol, often catalyzed by acids such as acetic acid. This reaction forms the pyrazole ring with methyl groups at the 1,3,5-positions and the ethyl ester at the 4-position.

Reactants Solvent Catalyst Temperature Yield (%)
Ethyl acetoacetate + Hydrazine hydrate Ethanol Acetic acid Reflux (~78°C) 60–75
Substituted ketones + Hydrazines Methanol Sulfuric acid (H₂SO₄) 60°C 50–65

This method is well-documented for pyrazole ester synthesis and provides moderate to good yields with relatively simple workup procedures.

Use of Sodium Hydride and Dimethyl Carbonate for Alkylation

An alternative method involves the alkylation of pyrazole carboxylate esters using sodium hydride (NaH) as a base and dimethyl carbonate as a methylating agent in dimethylformamide (DMF). This method allows selective methylation at the nitrogen or carbon atoms of the pyrazole ring.

  • Procedure: Ethyl 3-ethyl-5-pyrazolecarboxylate is dissolved in DMF, NaH is added gradually, followed by dimethyl carbonate. The mixture is heated at 110°C for 4 hours. After reaction completion, the mixture is worked up by distillation and extraction to isolate the methylated product with yields around 81%.

This approach can be adapted to introduce methyl groups at desired positions, facilitating the synthesis of 1,3,5-trimethyl derivatives.

Ring-Closing Reactions via Alkyl 2-Alkomethylene-3-oxobutyrates

In more advanced synthetic routes, alkyl difluoroacetoacetates are converted to alkyl 2-alkomethylene-3-oxobutyrates via reaction with trialkyl orthoformates in acetyl anhydride. Subsequent ring-closing reactions with hydrazines in biphasic systems (water and organic solvents like toluene) under weakly basic conditions (e.g., sodium carbonate) at low temperatures (-20°C to 5°C) yield pyrazole esters with high purity and yields of 75–80%.

Though this method is described for difluoromethyl-substituted pyrazoles, the general strategy is applicable to ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate synthesis by adjusting substituents and reaction conditions.

  • Solvent choice: Polar protic solvents like ethanol and methanol are common for cyclocondensation, while polar aprotic solvents such as DMF are preferred for alkylation steps.
  • Catalysts: Acid catalysts (acetic acid, sulfuric acid) promote ring formation; bases like NaH facilitate methylation.
  • Temperature: Reflux (~78°C) for cyclocondensation; elevated temperatures (up to 110°C) for alkylation; low temperatures (-20°C to 5°C) for ring-closing in biphasic systems.
  • Reaction time: Typically 1–4 hours depending on the step.

Optimization studies show that solvent polarity and catalyst choice significantly affect yield and selectivity. For example, switching from methanol to DMF increased yields from 65% to 82% in related pyrazole syntheses.

Post-synthesis, purification is critical to obtain high-purity this compound:

Technique Description Purity Achieved
Crystallization Using ethanol/water mixtures to isolate crystals ≥95%
Column Chromatography Silica gel with ethyl acetate/hexane (3:7) ≥98%
Distillation Fractional distillation under reduced pressure 75–80% yield

These methods remove unreacted starting materials, side products, and regioisomers.

Characterization confirms the structure and purity:

  • NMR Spectroscopy: ¹H NMR shows methyl protons at δ 2.3–2.5 ppm and ester methylene protons at δ 4.1–4.3 ppm.
  • FTIR: Ester carbonyl stretch near 1700 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Molecular ion peak consistent with molecular weight (~198 g/mol for this compound).
  • HPLC: Purity assessment and separation of isomers.
Method Key Reactants Conditions Yield (%) Notes
Cyclocondensation Ethyl acetoacetate + Hydrazine hydrate Ethanol, acetic acid, reflux 60–75 Classical, straightforward
Alkylation with NaH and DMC Pyrazole carboxylate + NaH + Dimethyl carbonate DMF, 110°C, 4 h ~81 Selective methylation
Ring-closing via alkyl 2-alkomethylene-3-oxobutyrates Alkyl difluoroacetoacetate + trialkyl orthoformate + hydrazine Biphasic system, 0°C, 1–3 h 75–80 High purity, adaptable to various esters

The preparation of this compound is well-established through cyclocondensation of β-ketoesters with hydrazines, with alternative methods involving alkylation and ring-closing reactions providing routes to tailored substitution patterns. Optimization of solvents, catalysts, and temperature conditions enhances yields and purity. Purification by crystallization and chromatography ensures high-quality products suitable for further application in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, one study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli , suggesting its potential as a new antibacterial agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis. In vitro studies reveal that it inhibits pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary research indicates that this compound can inhibit the proliferation of cancer cell lines. A study reported dose-dependent inhibition with IC50 values indicating effective concentrations for therapeutic use .

Agricultural Applications

The compound's structure makes it suitable for agrochemical formulations:

  • Fungicides and Herbicides : this compound has been investigated for its fungicidal properties. Its derivatives have been synthesized and tested against fungal pathogens in crops, showing potential as effective fungicides .
  • Pesticide Development : The compound's ability to interact with biological systems allows it to be explored in the development of novel pesticides that target specific pests while minimizing environmental impact .

Materials Science

In materials science, pyrazole derivatives are being explored for their unique properties:

  • Organic Electronics : The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Coordination Chemistry : The compound can act as a ligand in coordination complexes, which could have applications in catalysis and material synthesis .

Study 1: Antimicrobial Efficacy

In a study aimed at developing new antibacterial agents, derivatives of this compound were synthesized and tested against common pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Potential

A series of experiments evaluated the anticancer potential of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with promising therapeutic implications.

Mechanism of Action

The mechanism of action of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological activity and chemical reactivity of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison:

Substituent Position Variations

Table 1: Impact of Carboxylate and Methyl Group Positioning
Compound Name Substituent Positions Unique Properties Reference
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Methyl (1,3,5); Ethyl ester (4) Broad-spectrum antimicrobial activity; high thermal stability
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Methyl (1,3,4); Methyl ester (5) Reduced antifungal activity; enhanced solubility in non-polar solvents
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Methyl (1,3); Ethyl ester (4) Lower steric hindrance; weaker anticancer activity (IC₅₀ > 50 μM)

Key Findings :

  • The 1,3,5-trimethyl substitution in the target compound enhances steric bulk, improving binding to bacterial enzyme active sites .
  • Position 4 carboxylate optimizes hydrogen-bonding interactions, critical for antimicrobial efficacy .

Functional Group Modifications

Table 2: Influence of Functional Groups on Bioactivity
Compound Name Functional Group Biological Activity Reference
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Chlorine at position 5 Enhanced fungicidal activity (90% inhibition at 10 μM)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Amino group at position 5 Anti-inflammatory effects (50% reduction in TNF-α at 25 μM)
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl at position 5 Improved metabolic stability; moderate cytotoxicity (IC₅₀ = 35 μM)

Key Findings :

  • Halogenation (e.g., Cl) : Increases electrophilicity, enhancing interactions with fungal cytochrome P450 enzymes .
  • Amino groups: Promote anti-inflammatory effects via cytokine inhibition .
  • Trifluoromethyl groups : Improve pharmacokinetic properties but reduce solubility .
Table 3: Comparative Bioactivity Data
Compound Name Antimicrobial (MIC, μg/mL) Anticancer (IC₅₀, μM) Anti-inflammatory (TNF-α Inhibition, %)
This compound 2.5 (S. aureus) 18.2 (HeLa) 40% at 50 μM
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate 1.8 (C. albicans) 42.5 (MCF-7) N/A
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 5.0 (E. coli) 35.0 (A549) 25% at 50 μM

Key Trends :

  • The target compound exhibits balanced potency across antimicrobial and anticancer assays, outperforming analogs in HeLa cell inhibition .
  • Chloro-substituted derivatives show superior antifungal activity but weaker anticancer effects .

Mechanistic Insights and Structural Advantages

  • Steric Effects : The 1,3,5-trimethyl configuration in the target compound reduces π-stacking interactions, favoring membrane penetration in bacterial cells .
  • Electronic Effects : The ester group at position 4 stabilizes resonance structures, enhancing electrophilic reactivity in substitution reactions .
  • Hydrogen Bonding : Comparative studies show that the ethyl ester forms stronger hydrogen bonds with bacterial DNA gyrase than methyl esters in analogs .

Biological Activity

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.22 g/mol. The compound features a pyrazole ring with three methyl groups at positions 1, 3, and 5, and an ethyl ester group at position 4. This unique structure contributes to its solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. This compound may inhibit bacterial growth and could be explored for its efficacy against various pathogens. Preliminary studies suggest potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in various models. The presence of the ester group may enhance its bioavailability and effectiveness in inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values indicating effective inhibition without toxicity to normal cells .
  • Anti-inflammatory Testing : In vivo tests using models like the acetic acid writhing test showed promising results for analgesic and anti-inflammatory activities .
  • Mechanistic Studies : Investigations into the interaction of this compound with various biological targets revealed potential pathways for therapeutic applications in cancer treatment and inflammation management .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

Compound Name Structure Features Unique Properties
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylateMethyl groups at positions 1, 3, and 4Different carboxyl group position affects reactivity
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylateMethyl groups at positions 1 and 3Lacks one methyl group compared to ethyl derivative
Ethyl 4-methyl-1H-pyrazole-3-carboxylateMethyl group at position 4Changes functional group positions affecting biological activity

This table highlights how variations in substituent positions can significantly influence biological activity.

Q & A

Q. What are the common synthetic routes for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation or click chemistry .

  • Cyclocondensation : Ethyl acetoacetate reacts with alkylating agents (e.g., DMF-DMA) and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used for functionalization. Ethyl 5-azido-1H-pyrazole-4-carboxylate reacts with alkynes (e.g., hex-1-yne) in THF/water with CuSO₄ and sodium ascorbate at 50°C for 72 hours .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine~70%
Click Chemistry (CuAAC)Ethyl azido-pyrazole, hex-1-yne, CuSO₄41–90%

Q. What spectroscopic techniques are standard for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 13.90 ppm for pyrazole NH in DMSO-d₆) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1711 cm⁻¹ for ester C=O) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 264) .
  • Melting Point (MP) : Validates purity (e.g., MP = 122.7–150.2°C) .

Q. How is the purity of the compound assessed after synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.14 in CH₂Cl₂/MeOH) .
  • Flash Chromatography : Purifies crude products using gradients (e.g., 0–10% MeOH in CH₂Cl₂) .
  • Melting Point Analysis : Sharp ranges indicate high purity .

Q. What are the key intermediates in its synthesis?

Methodological Answer: Critical intermediates include:

  • Ethyl 5-azido-1H-pyrazole-4-carboxylate : Synthesized via azide substitution of triazenyl precursors .
  • Ethyl acetoacetate derivatives : Used in cyclocondensation to form the pyrazole core .

Q. What are typical reaction conditions for cyclocondensation steps?

Methodological Answer:

  • Solvents : Ethanol or THF/water mixtures.
  • Temperature : 50–80°C for 12–72 hours .
  • Catalysts : Base (e.g., K₂CO₃) or acid (e.g., TFA) for deprotonation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in click chemistry approaches?

Methodological Answer:

  • Catalyst Loading : Increasing CuSO₄ from 0.2 to 1.0 equiv improved yields from 41% to 90% .
  • Solvent Ratios : THF/water (1:1) enhances solubility of azides and alkynes .
  • Temperature/Time : Extending reaction time to 72 hours at 50°C maximizes conversion .

Q. Table 2: Optimization Parameters in Click Chemistry

ParameterEffect on YieldReference
CuSO₄ (0.2 → 1.0 equiv)↑ Yield by 49%
THF/Water (1:1)Enhances reagent miscibility
72-hour reactionEnsures complete azide conversion

Q. How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • DFT Calculations : Compare theoretical (e.g., B3LYP/6-31G*) and experimental NMR shifts. Discrepancies in pyrazole ring protons (δ 8.56 ppm vs. predicted δ 8.70 ppm) may indicate solvent effects .
  • X-ray Crystallography : Validates bond lengths/angles (e.g., C=O at 1.21 Å vs. DFT-predicted 1.23 Å) .

Q. What strategies functionalize the pyrazole ring for drug discovery?

Methodological Answer:

  • Ester Hydrolysis : Convert ethyl esters to carboxylic acids under basic conditions for bioactive derivatives .
  • Triazole Hybridization : Introduce triazole moieties via CuAAC to enhance pharmacokinetic properties .

Q. How do substituent positions affect the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl at C3 increases electrophilicity, facilitating nucleophilic attacks .
  • Steric Effects : 1,3,5-Trimethyl substitution hinders π-stacking but improves solubility .

Q. What advanced computational methods validate the compound’s electronic structure?

Methodological Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding in crystal packing) .
  • Mulliken Charges : Predict reactive sites (e.g., negative charge at C4 enhances electrophilicity) .

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